(Perfluoro-n-octyl)ethane is a perfluorinated compound characterized by its unique molecular formula, . This compound is recognized for its remarkable chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it suitable for various industrial applications. Perfluorinated compounds like (Perfluoro-n-octyl)ethane are widely used in scientific research and industrial processes due to their resistance to degradation and their ability to repel water and oil.
The primary source of (Perfluoro-n-octyl)ethane is through synthetic methods that involve the fluorination of n-octyl ethane. This process can be executed using elemental fluorine or other fluorinating agents under controlled conditions to achieve complete substitution of hydrogen atoms with fluorine atoms.
(Perfluoro-n-octyl)ethane belongs to the class of perfluoroalkyl substances (PFAS), which are a group of human-made chemicals that have been used in various industrial applications since the 1940s. PFAS are characterized by their strong carbon-fluorine bonds, which contribute to their stability and persistence in the environment .
The synthesis of (Perfluoro-n-octyl)ethane typically involves two main methods:
The choice of synthesis method can influence the purity and structural characteristics of the final product. Direct fluorination often results in a mixture of products, while electrochemical fluorination can provide more controlled outcomes.
The molecular structure of (Perfluoro-n-octyl)ethane consists of a carbon backbone with fully substituted fluorine atoms. Its structure can be represented as follows:
where represents the number of carbon atoms in the perfluorinated chain.
(Perfluoro-n-octyl)ethane primarily undergoes substitution reactions due to its stable carbon-fluorine bonds. Common reactions include:
Typical reagents for these reactions include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures to enhance reaction rates.
Depending on the nucleophile used, major products may include:
The mechanism by which (Perfluoro-n-octyl)ethane interacts chemically involves several steps:
This process is facilitated by the stability provided by the perfluorinated structure, which resists oxidation and reduction reactions.
Relevant data indicates that (Perfluoro-n-octyl)ethane does not readily degrade through hydrolysis or photolysis, making it persistent in environmental contexts .
(Perfluoro-n-octyl)ethane has diverse applications across various fields:
Direct fluorination remains a cornerstone for commercial production of (Perfluoro-n-octyl)ethane (C₁₀H₅F₁₇, CAS 77117-48-7). Electrochemical fluorination (ECF) involves electrolyzing hydrocarbon precursors in anhydrous hydrogen fluoride (HF) at 4–6V and 10–20°C. This Simons process perfluorinates the octyl chain while preserving the ethyl segment's hydrogen atoms, achieving 15–25% yield with significant branched isomer formation [5]. Alternatively, gas-phase direct fluorination employs diluted fluorine gas (10–30% in N₂) reacting with hydrocarbon feeds in nickel reactors at 150–300°C. This method requires precise temperature control to minimize carbon chain fragmentation and achieves higher linearity (85–90%) but generates HF as a corrosive byproduct requiring continuous neutralization [5] [7].
Table 1: Industrial Fluorination Methods for (Perfluoro-n-octyl)ethane
Method | Conditions | Yield (%) | Key Product Characteristics | Major Byproducts |
---|---|---|---|---|
Electrochemical | HF, 4-6V, 10-20°C | 15-25 | 30-40% branched isomers | Cyclic perfluoroethers |
Gas-phase F₂ | F₂/N₂ (1:4), Ni reactor, 150-300°C | 60-75 | 85-90% linear isomer | HF, CF₄, C₂F₆ |
Telomerization | C₂F₄/C₂H₅I, 80-120°C, Cu catalyst | 70-85 | >95% linear isomer | Odd-chain perfluoroalkanes |
Telomerization offers superior selectivity by reacting tetrafluoroethylene (C₂F₄) with iodoethane (C₂H₅I) at 80–120°C under copper catalysis. This step-growth mechanism builds the perfluorooctyl chain sequentially, yielding >95% linear isomer and enabling customized chain-length control [4] [7].
Dehydrohalogenation of 2-perfluorohexyl-1-iodo-ethane using alkali metal alkoxides provides a high-precision route. Optimized conditions (1.1–1.3 equiv potassium methoxide in dichloromethane at 40°C) achieve 92% conversion to (Perfluoro-n-octyl)ethane with minimal substitution byproducts. Dichloromethane's low polarity (ε=8.9) favors E2 elimination over SN2 substitution, while its boiling point (39.6°C) enables reflux at the ideal reaction temperature [1].
Palladium-catalyzed cross-coupling between perfluorooctyl iodide (C₈F₁₇I) and ethylzinc reagents (e.g., C₂H₅ZnBr) in tetrahydrofuran at 60°C delivers 80–88% yield. Critical to success is the use of Pd(0) complexes with electron-deficient phosphine ligands (e.g., tris(3,5-trifluoromethylphenyl)phosphine), which suppress β-fluoride elimination. This method maintains the integrity of both alkyl segments without chain scission [8].
Electrochemical fluorination generates 20–30% cyclic perfluoroethers (e.g., perfluoro-2-butyltetrahydrofuran) due to intramolecular cyclization. These are removed via selective adsorption on activated carbon beds or converted to inert fluorocarbons through defluorination with elemental magnesium at 100°C [5] [7]. Gas-phase fluorination yields volatile perfluoromethane (CF₄) and perfluoroethane (C₂F₆), which are captured in cryogenic traps (-196°C) and repurposed as plasma etching gases in semiconductor manufacturing [5].
Iodine recovery is economically vital in telomerization. Spent reaction mixtures are treated with sodium hydroxide to precipitate copper(I) iodide, followed by chlorine gas oxidation to regenerate iodine (2CuI + 4Cl₂ → I₂ + 2CuCl₂). This closed-loop system recovers >90% iodine, reducing raw material costs by 40% [4] [7]. HF neutralization remains critical in gas-phase processes; calcium hydroxide scrubbers convert HF to insoluble CaF₂ (2HF + Ca(OH)₂ → CaF₂↓ + 2H₂O), which is filtered and used in aluminum smelting flux [5].
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